BenchChemオンラインストアへようこそ!

4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

This 4-chloro-substituted dioxothiazolidylbenzamide is a precise synthetic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling systematic library diversification. Its unique meta-(cyclic sulfonamide) substitution pattern sets it apart from regioisomers like COTI-2, allowing controlled SAR studies on anticancer vs. metabolic target engagement. The cyclic sulfonamide contributes elevated TPSA for improved solubility in lead optimization. High-purity (≥95%) building block for hit-to-lead campaigns.

Molecular Formula C16H15ClN2O3S
Molecular Weight 350.82
CAS No. 941886-36-8
Cat. No. B2718974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
CAS941886-36-8
Molecular FormulaC16H15ClN2O3S
Molecular Weight350.82
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H15ClN2O3S/c17-13-7-5-12(6-8-13)16(20)18-14-3-1-4-15(11-14)19-9-2-10-23(19,21)22/h1,3-8,11H,2,9-10H2,(H,18,20)
InChIKeyKQINOKFHBXIUMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(3-(1,1-Dioxidoisothiazolidin-2-yl)Phenyl)Benzamide (CAS 941886-36-8): Core Identity and Procurement Baseline


4-Chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide (CAS 941886-36-8) is a synthetic organic building block belonging to the N-substituted dioxothiazolidylbenzamide family. It has a molecular formula of C16H15ClN2O3S and a molecular weight of 350.82 g/mol . The compound is primarily utilized in medicinal chemistry research as a scaffold or intermediate, with vendors typically supplying it at a purity of ≥95% . Structurally, it features a 4-chlorobenzamide core linked to a phenyl ring substituted at the meta position with a 1,1-dioxidoisothiazolidine group, a cyclic sulfonamide motif. This substitution pattern distinguishes it from other regioisomers and analogs within the broader dioxothiazolidylbenzamide class, which includes compounds investigated for insulin sensitization and oncology applications [1].

Why Generic Substitution Fails for 4-Chloro-N-(3-(1,1-Dioxidoisothiazolidin-2-yl)Phenyl)Benzamide


Although the dioxothiazolidylbenzamide class shares a common core, seemingly minor structural changes—such as the position or presence of a halogen—can drastically alter a compound's synthetic utility, physicochemical profile, and biological target engagement. For example, moving the chlorine atom from the benzamide's para position (as in this compound) to the aniline ring's 4-position yields the regioisomer COTI-2, a clinical-stage anticancer agent . Without the chlorine, the compound cannot serve as a substrate for key palladium-catalyzed cross-coupling reactions that are essential for library diversification [1]. Furthermore, the cyclic sulfonamide is a privileged motif for hydrogen-bonding and metabolic stability, but its contribution is highly dependent on the substitution pattern of the attached phenyl rings. Generic substitution without confirming the exact regioisomer and halogen placement therefore risks complete failure of the intended synthetic route or pharmacological activity.

Quantitative Differentiation Evidence for 4-Chloro-N-(3-(1,1-Dioxidoisothiazolidin-2-yl)Phenyl)Benzamide


Synthetic Handle: Para-Chloro Substituent Enables Cross-Coupling Chemistry Absent in Non-Halogenated Analog

The target compound bears a chlorine atom at the para position of the benzamide ring. The direct non-halogenated analog, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, lacks this halogen entirely . This structural feature enables the target compound to participate in widely used palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings), allowing for late-stage diversification of the benzamide moiety. In contrast, the non-halogenated analog cannot undergo these transformations without prior functionalization, limiting its synthetic versatility to standard amide bond formations.

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Regioisomeric Differentiation vs. COTI-2: Chlorine Position Dictates Biological Target Profile

The target compound is a regioisomer of COTI-2 (N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, CAS 941994-64-5), a clinical-stage anticancer agent [1]. In COTI-2, the chlorine is positioned on the aniline ring, para to the isothiazolidine; in the target compound, the chlorine is on the benzamide ring. While COTI-2 has demonstrated preclinical anticancer activity in multiple cell lines, no published biological activity data currently exists for the target compound. This absence of data illustrates that the specific spatial arrangement of the chlorine atom and the isothiazolidine sulfonamide is a critical determinant of pharmacological activity, precluding their interchangeability.

Cancer Therapeutics Regioisomerism Target Engagement

Class-Level Pharmacological Precedent: Dioxothiazolidylbenzamide Derivatives Exhibit In Vivo Metabolic Efficacy

The broader N-substituted dioxothiazolidylbenzamide class, as described in US Patent 5,948,803, has demonstrated statistically significant blood-glucose-lowering and triglyceride-lowering effects in genetically obese (ob/ob) mice following oral administration of representative examples (e.g., Examples 16, 17, 29) at 10 mg/kg for 5 days [1]. While the target compound itself was not among the specific examples tested, its membership in this structurally defined class provides a rational basis for exploring metabolic disease applications.

Insulin Resistance Hyperlipidemia ob/ob Mouse Model

Physicochemical Differentiation: Cyclic Sulfonamide Moiety Influences Solubility and Permeability Profile

The 1,1-dioxidoisothiazolidine group is a cyclic sulfonamide, a motif known to enhance aqueous solubility and metabolic stability compared to non-sulfonamide benzamides. While experimental logP or solubility data for the target compound are not publicly available, the presence of the sulfone increases topological polar surface area (TPSA) relative to thioether or unoxidized isothiazolidine analogs. This structural feature differentiates it from compounds like N-(3-(isothiazolidin-2-yl)phenyl)benzamide, which lacks the sulfone oxygens and is expected to be more lipophilic.

Drug-like Properties Sulfonamide LogP

Optimal Application Scenarios for 4-Chloro-N-(3-(1,1-Dioxidoisothiazolidin-2-yl)Phenyl)Benzamide


Scaffold for Diversity-Oriented Synthesis via Palladium-Catalyzed Cross-Coupling

The 4-chloro substituent makes this compound an ideal starting point for generating a library of 4-substituted benzamide derivatives via Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reactions. This application leverages the quantitative synthetic handle advantage described in the first evidence item, where the target compound enables at least three additional C-C/C-N bond formations compared to the non-halogenated analog .

Regioisomeric Control Tool for Investigating Chlorine Atom Position in Biological Activity

The compound serves as a precise tool to probe the structural determinants of activity within the dioxothiazolidylbenzamide class. As shown in the second evidence item, its regioisomeric relationship to COTI-2 provides a controlled variable for studying how the position of a single chlorine atom influences anticancer vs. metabolic target engagement [1].

Lead-Like Fragment for Metabolic Disease Target Exploration

Based on the class-level metabolic efficacy data from US Patent 5,948,803, researchers can use this compound as a starting point for hit-to-lead campaigns targeting insulin resistance or hyperlipidemia. The third evidence item highlights that structurally related examples achieved significant blood glucose lowering in ob/ob mice, suggesting this scaffold is worth profiling against metabolic targets [2].

Solubility-Enhanced Building Block for Pharmacokinetic Optimization

The cyclic sulfonamide moiety, as discussed in the fourth evidence item, contributes an elevated TPSA that may improve aqueous solubility relative to non-oxidized analogs. This physicochemical feature makes the compound a candidate for lead optimization programs where balancing potency with favorable ADME properties is critical [3].

Quote Request

Request a Quote for 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.